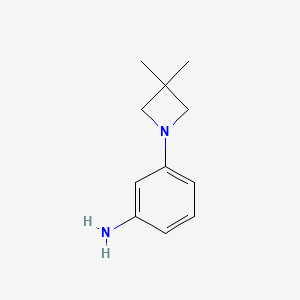![molecular formula C17H18ClNO4S B2881051 N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide CAS No. 338424-24-1](/img/structure/B2881051.png)
N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat various types of pain and inflammation. It was first approved by the FDA in 1998 and is currently available in many countries around the world. The purpose of
Aplicaciones Científicas De Investigación
Electronic Transport in Poly(azomethine sulfone)s
Poly(azomethine sulfone)s, prepared through reactions involving bis(4-chlorophenyl)sulfone, exhibit semiconducting properties. These polymers show correlations between their chemical structures and semiconducting properties, with electronic transport mechanisms being a key area of study. The optical absorption studies of these polymers indicate direct bandgaps, making them relevant in fields like electronics and materials science (Rusu et al., 2007).
N-Ethyl-5-Phenylisoxazolium 3-Sulfonate Reactions
Research involving N-Ethyl-5-phenylisoxazolium-3′-sulfonate has revealed its conversion to keto ketenimine and its subsequent reactions, highlighting its potential as a spectrophotometric probe for studying nucleophilic side chains of proteins. This indicates its applicability in biochemical assays and protein studies (Llamas et al., 1986).
Hydroxylated PCB Metabolites
Certain hydroxylated polychlorinated biphenyl (PCB) metabolites, including those involving chlorophenyl groups, show selective accumulation in mammalian blood. This research provides insights into the environmental and health impacts of PCBs, particularly their metabolism and persistence in biological systems (Bergman et al., 1994).
Sulfonated Block Copolymers for Fuel Cells
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for potential use in fuel-cell applications. These materials, incorporating sulfone and fluorenyl groups, exhibit high proton conductivity and mechanical properties, suggesting their utility in energy-related applications (Bae et al., 2009).
Quantum Chemical Studies of Bicalutamide
Quantum chemical analyses of bicalutamide, which shares structural similarities with the compound , have provided insights into its most energetically favorable conformations and potential interaction sites with androgen receptors. This research is significant for understanding drug-receptor interactions and the design of cancer therapeutics (Otuokere & Amaku, 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have a wide range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
It’s known that similar compounds can act as carbonic anhydrase inhibitors , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been reported to possess antiviral activity , suggesting that this compound might interfere with viral replication pathways.
Pharmacokinetics
The compound’s structure suggests that it might be well absorbed and distributed in the body due to its lipophilic nature .
Result of Action
Similar compounds have been reported to possess antiviral activity , suggesting that this compound might inhibit viral replication at the cellular level.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-hydroxy-2-methyl-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-12-3-9-15(10-4-12)24(22,23)11-17(2,21)16(20)19-14-7-5-13(18)6-8-14/h3-10,21H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJVZGHJGPCUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[(4-Fluorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2880970.png)

![2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2880973.png)

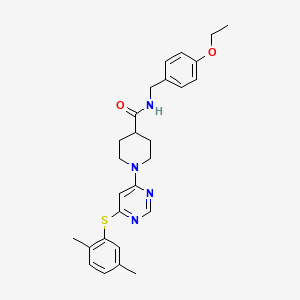
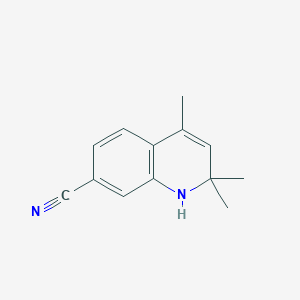
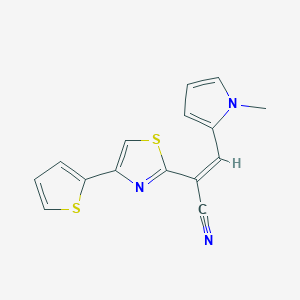
![1-methyl-6-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2880982.png)
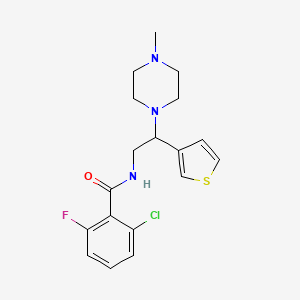
![6-Chlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B2880984.png)
